5,6-Methylenedioxy-1-indanone

Description

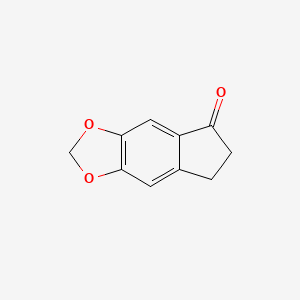

5,6-Methylenedioxy-1-indanone is a solid organic compound characterized by the fusion of a methylenedioxy-substituted benzene (B151609) ring with a cyclopentanone (B42830) ring. buyersguidechem.comsigmaaldrich.com Its systematic name is 6,7-Dihydro-5H-indeno[5,6-d]-1,3-dioxol-5-one. sigmaaldrich.com The presence of the methylenedioxy group, an electron-donating substituent, significantly influences the chemical properties and reactivity of the aromatic ring and the adjacent carbonyl group.

Indanones are recognized as crucial building blocks in the synthesis of a wide array of more complex molecules, including natural products and biologically active compounds. nih.govresearchgate.netd-nb.info The significance of this compound in organic synthesis stems primarily from its utility as a key precursor for the synthesis of other targeted molecules.

The most prominent example of its synthetic utility is its role as the starting material for the production of 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI). dea.gov MDAI is a research chemical that has been studied for its specific interactions with neurotransmitter systems. nih.gov The synthesis of MDAI from this compound typically involves a two-step process:

Oximation: The ketone functional group of the indanone is reacted with a hydroxylamine (B1172632) salt to form the corresponding oxime, this compound oxime.

Reduction: The resulting oxime is then reduced to the primary amine, yielding 5,6-methylenedioxy-2-aminoindane. dea.gov

This transformation highlights the importance of the indanone's ketone group as a handle for introducing nitrogen-containing functionalities, a common strategy in the synthesis of psychoactive compounds and other pharmaceutical agents. The specific substitution pattern of the methylenedioxy group is crucial for the properties of the final product, making the parent indanone an indispensable intermediate. dea.gov

The study of 1-indanone (B140024) and its derivatives has a long history, with the first publications on their preparation appearing as early as the 1920s. nih.govresearchgate.net The primary synthetic route established early on was the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acids. researchgate.net

Academic inquiry into this compound specifically gained momentum with the work of medicinal chemists and pharmacologists exploring structure-activity relationships of psychoactive compounds. A pivotal moment in the history of this compound was its use in the 1990s by a research group led by David E. Nichols. dea.gov Their work involved the synthesis of 5,6-MDAI and its positional isomer, 4,5-MDAI, to investigate their pharmacological properties relative to compounds like 3,4-methylenedioxymethamphetamine (MDMA). dea.govnih.gov This research solidified the role of this compound as a critical starting material for accessing the aminoindane class of molecules for scientific investigation. dea.gov The evolution of interest in this particular indanone is therefore closely linked to the academic pursuit of understanding how the rigid, conformationally constrained indane ring system, combined with the methylenedioxy substituent, influences biological activity.

The synthesis and reactions of this compound have contributed to the foundational knowledge of indanone chemistry, particularly in the area of electrophilic aromatic substitution and the influence of substituents on reaction outcomes.

The most common and foundational method for preparing 1-indanones is the intramolecular Friedel-Crafts acylation. masterorganicchemistry.com In the case of this compound, the precursor is typically 3-(3,4-methylenedioxyphenyl)propionic acid. The cyclization is promoted by a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, which facilitates the formation of an acylium ion that then attacks the electron-rich aromatic ring. d-nb.infomasterorganicchemistry.com

The electron-donating nature of the 3,4-methylenedioxy group on the starting phenylpropionic acid directs the intramolecular cyclization. The electrophilic attack occurs at the position ortho to the alkyl chain and para to the oxygen atom of the methylenedioxy bridge, leading specifically to the 5,6-substituted indanone isomer. Studies on the regioselectivity of such cyclizations with various electron-donating groups have been crucial in developing predictable synthetic strategies for a wide range of substituted indanones. d-nb.info The predictable outcome in the synthesis of this compound serves as a clear example of these electronic effects in action, reinforcing fundamental principles of electrophilic aromatic substitution.

Furthermore, the chemical reactivity of the ketone in this compound is representative of the indanone class. It undergoes reactions typical of ketones, such as reduction to the corresponding indanol (1-hydroxy-5,6-methylenedioxyindane) and conversion to imines and oximes, providing a versatile platform for creating a family of related indane derivatives for further study. nih.govguidechem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dihydrocyclopenta[f][1,3]benzodioxol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLNTTMWFRNYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC3=C(C=C21)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289886 | |

| Record name | 5,6-Methylenedioxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6412-87-9 | |

| Record name | 6412-87-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Methylenedioxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Methylenedioxy-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-Methylenedioxy-1-indanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6X4M23SEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Studies

Established Synthetic Routes to 5,6-Methylenedioxy-1-indanone

Traditional synthetic pathways to this compound and its analogs often involve multi-step sequences that have been refined over time for improved yields and purity.

Friedel-Crafts Acylation and Subsequent Cyclization Protocols

A cornerstone in the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation. orgsyn.orgorganic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride. organic-chemistry.orgnih.gov The process is generally facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a Brønsted acid. organic-chemistry.org

The mechanism commences with the activation of the acyl group by the Lewis acid, forming a highly electrophilic acylium ion. masterorganicchemistry.com This intermediate is then attacked by the electron-rich aromatic ring, leading to the closure of the five-membered ring and the formation of the indanone structure after deprotonation. The starting material for this compound in this protocol is typically 3-(3,4-methylenedioxyphenyl)propionic acid.

While effective, this method can require stoichiometric amounts of the Lewis acid, which can complicate product isolation and waste disposal. orgsyn.org

Cyclization Strategies from Substituted Benzaldehyde (B42025) Derivatives

Alternative synthetic routes commence from substituted benzaldehyde derivatives. These methods offer a different strategic approach to constructing the indanone core. For instance, a one-pot synthesis of 1-indanones can be achieved from benzoic acids. beilstein-journals.org In this process, the benzoic acid is first converted to its acyl chloride, which then reacts with ethylene (B1197577). The subsequent intermediate undergoes an intramolecular Friedel-Crafts alkylation to yield the 1-indanone (B140024). beilstein-journals.org

Another approach involves the reaction of a substituted benzaldehyde with malonic acid. This sequence can first form a substituted phenylpropionic acid, which is then cyclized via an intramolecular Friedel-Crafts acylation to produce the corresponding indanone. beilstein-journals.org

One-Pot Reaction Sequences for Enhanced Efficiency

To improve synthetic efficiency, one-pot reaction sequences have been developed. These methods combine multiple reaction steps into a single process without the isolation of intermediates, saving time and resources. beilstein-journals.orgmdpi.com For example, an efficient one-pot synthesis of 1-indanones from benzoic acids has been described, which involves the in-situ formation of the acyl chloride, reaction with ethylene, and subsequent intramolecular Friedel-Crafts alkylation. beilstein-journals.org Such strategies are highly desirable in both academic and industrial settings for their "greener" profile and operational simplicity. nih.gov

Advanced Catalytic Approaches in this compound Synthesis

More recent advancements in the synthesis of 1-indanones, including this compound, have focused on the use of advanced catalytic systems to improve reaction conditions, yields, and selectivity.

Lewis Acid Catalysis and Reaction Optimization

The choice of Lewis acid catalyst can significantly impact the efficiency and selectivity of the Friedel-Crafts acylation. google.com While traditional catalysts like aluminum chloride are effective, they are often required in stoichiometric amounts. organic-chemistry.org Modern approaches have explored the use of more potent and selective Lewis acids that can be used in catalytic amounts.

Niobium pentachloride (NbCl₅), for example, has been demonstrated as an effective catalyst for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to yield 1-indanones under mild conditions. researchgate.net Research has shown that NbCl₅ can act both as a reagent to convert the carboxylic acid to the more reactive acyl chloride and as a catalyst for the cyclization step. researchgate.net Other Lewis acids such as tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) have also been employed in these syntheses. organic-chemistry.org The optimization of reaction conditions, including the choice of solvent and temperature, is crucial for maximizing the yield and minimizing by-product formation.

| Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Tb(OTf)₃ | 250 °C | Up to 74% | beilstein-journals.org |

| NbCl₅ | Room Temperature | Good yields | researchgate.net |

| BF₃·Et₂O | Mild Conditions | Quantitative yields | organic-chemistry.org |

| TfOH | 80 °C (MW) | Complete conversion | nih.gov |

Hydrofluoric Acid and Boron Trifluoride Catalysis

Strong acids like hydrofluoric acid (HF) and boron trifluoride (BF₃) have also been utilized as catalysts in the synthesis of indanones. google.commedcraveonline.com These potent catalysts can promote the cyclization reaction, often under demanding conditions. google.com Boron trifluoride etherate (BF₃·Et₂O) is a particularly useful Lewis acid in various organic transformations, including cyclization reactions. medcraveonline.combohrium.com It can effectively catalyze the intramolecular Friedel-Crafts acylation to form the indanone ring system. organic-chemistry.orgscispace.com The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acyl group, which enhances its electrophilicity and facilitates the subsequent ring-closing reaction. masterorganicchemistry.com

The use of such strong acids requires specialized equipment and handling procedures due to their corrosive and hazardous nature. google.commedcraveonline.com However, their high catalytic activity can lead to efficient and high-yielding syntheses when used appropriately.

Precursor Identification and Starting Material Design

The logical and most common retrosynthetic disconnection for 1-indanones points to an aryl-substituted propionic acid as the immediate precursor. This precursor undergoes an intramolecular Friedel-Crafts acylation to form the five-membered ketone ring.

For the specific synthesis of this compound, the key precursor is 3-(3,4-Methylenedioxyphenyl)propionic acid . chemicalbook.comscbt.com This molecule contains the necessary carbon framework: the benzene (B151609) ring with the methylenedioxy group, and an attached three-carbon chain that can cyclize at the ortho position to the alkyl group.

The design of this precursor typically begins with a more readily available starting material, Piperonal (B3395001) (also known as heliotropin or 3,4-methylenedioxybenzaldehyde). wikipedia.orgnih.gov Piperonal is an aromatic aldehyde that serves as a versatile starting point for introducing the required propionic acid side chain. wikipedia.org The synthesis pathway from piperonal involves extending the aldehyde group into a three-carbon chain, which can be achieved through various established organic reactions, such as the Knoevenagel or Perkin condensation followed by reduction. Piperonal itself can be prepared from 1,2-methylenedioxybenzene through a condensation reaction with glyoxylic acid followed by oxidative cleavage. wikipedia.org

The selection of these precursors is guided by their commercial availability, chemical stability, and the presence of the crucial 3,4-methylenedioxy functional group, which is preserved throughout the synthetic sequence leading to the final indanone product.

Table 1: Key Precursors for this compound Synthesis

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | CAS Number |

|---|---|---|---|---|

| Piperonal | C₈H₆O₃ | 150.13 | Primary Starting Material | 120-57-0 caymanchem.com |

| 3-(3,4-Methylenedioxyphenyl)propionic acid | C₁₀H₁₀O₄ | 194.18 | Direct Precursor for Cyclization | 2815-95-4 chemicalbook.com |

Methodological Advancements and Process Intensification in Synthesis

The core transformation in synthesizing this compound from its precursor is the intramolecular Friedel-Crafts acylation . orgsyn.orgnih.gov This reaction involves the cyclization of 3-(3,4-methylenedioxyphenyl)propionic acid or its corresponding acid chloride. Methodological advancements have focused on improving the efficiency, safety, and scalability of this critical step.

Classical vs. Modern Reagents: Historically, strong Brønsted or Lewis acids have been employed in stoichiometric amounts to promote the cyclization. orgsyn.org Polyphosphoric acid (PPA) is a classical reagent for the intramolecular cyclization of phenalkyl carboxylic acids. masterorganicchemistry.com While effective, PPA is highly viscous and corrosive, making it difficult to handle, especially on a large scale. masterorganicchemistry.com Modern advancements have led to the adoption of more user-friendly and efficient alternatives. Methanesulfonic acid (MSA) is a strong acid that is liquid and easier to handle than PPA, serving as a suitable replacement in many Friedel-Crafts cyclization reactions. masterorganicchemistry.com Other reagents like trifluoromethanesulfonic acid (TFSA) have also been used for quantitative cyclization of similar ester precursors. nih.gov

Catalytic Approaches: A significant advancement is the move from stoichiometric reagents to catalytic systems. The use of metal trifluoromethanesulfonates, such as Sc(OTf)₃, Dy(OTf)₃, and Yb(OTf)₃, has been reported for the intramolecular Friedel-Crafts acylation of aromatics with Meldrum's acid derivatives, which provides an alternative route to indanone synthesis. nih.gov These catalysts are more environmentally benign and can often be recovered and reused. For related indanone syntheses, Lewis acids like AlCl₃ and BF₃·Et₂O are also commonly used to facilitate the reaction. nih.govbeilstein-archives.org

Process Intensification: Process intensification aims to make chemical processes smaller, safer, and more efficient. In the context of indanone synthesis, this includes:

One-Pot Syntheses: Developing one-pot procedures from simpler starting materials, such as benzoic acids, which are converted to acyl chlorides and then reacted with ethylene before an intramolecular Friedel-Crafts alkylation, streamlines the process and reduces waste from intermediate purification steps. nih.gov

Alternative Substrates: The use of Meldrum's acid derivatives as precursors is an important methodological advancement. orgsyn.org These substrates are stable, easily prepared, and their cyclization generates volatile and inert side products like acetone (B3395972) and CO₂, simplifying product isolation. orgsyn.org This approach is particularly valuable for synthesizing 2-substituted 1-indanones. orgsyn.org

These advancements collectively contribute to more efficient, scalable, and sustainable methods for the synthesis of this compound and related compounds.

Table 2: Comparison of Synthetic Methods for Indanone Formation

| Method | Reagent/Catalyst | Advantages | Disadvantages |

|---|---|---|---|

| Classical Acylation | Polyphosphoric Acid (PPA) | Effective for cyclizing carboxylic acids | Highly viscous, corrosive, requires stoichiometric amounts masterorganicchemistry.com |

| Modern Acylation | Methanesulfonic Acid (MSA), Trifluoromethanesulfonic Acid (TFSA) | Easier to handle (liquid), high yields nih.govmasterorganicchemistry.com | Still requires strong acid conditions |

| Catalytic Acylation | Metal Triflates (e.g., Sc(OTf)₃), Lewis Acids (e.g., AlCl₃) | Catalytic amounts, potential for reuse, milder conditions nih.gov | Catalyst cost and sensitivity can be a factor |

| Meldrum's Acid Route | Metal Triflates (e.g., Sc(OTf)₃) | Clean reaction with volatile byproducts, good for 2-substitution orgsyn.org | Requires preparation of the Meldrum's acid precursor |

Chemical Transformations and Derivative Synthesis

Oxidative Reactions of 5,6-Methylenedioxy-1-indanone

Reductive Transformations of the Indanone Core

The carbonyl group of the indanone core is susceptible to various reductive transformations. Standard reduction methods can convert the ketone to a secondary alcohol or completely reduce it to a methylene (B1212753) group.

For instance, catalytic hydrogenation or reduction with hydride reagents like sodium borohydride (B1222165) would be expected to yield 5,6-methylenedioxy-1-indanol. More strenuous reduction conditions, such as the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), are designed to deoxygenate the carbonyl group entirely, which would theoretically produce 5,6-methylenedioxyindane. However, specific documented examples of these reductions on this compound are scarce in the available scientific literature.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methylenedioxy group and the alkyl portion of the indanone system. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The directing influence of the existing substituents would guide the position of the incoming electrophile, likely to the positions ortho to the activating methylenedioxy group. Despite the theoretical feasibility, specific studies detailing these electrophilic substitution reactions on this compound are not extensively reported.

Derivatization for Functional Group Introduction

A significant area of research involving this compound is its use as a scaffold for the introduction of various functional groups, leading to the synthesis of compounds with diverse chemical properties.

A key transformation of this compound is its conversion to a hydroxyimino ketone intermediate. This is typically achieved through a reaction with a nitrosating agent. For instance, treatment of the indanone with amyl nitrite (B80452) in the presence of an acid catalyst like hydrochloric acid in methanol (B129727) leads to the formation of 2-(hydroxyimino)-5,6-methylenedioxy-1-indanone. wikipedia.org This reaction introduces a nitrogen-containing functional group at the C-2 position of the indanone ring, creating a valuable intermediate for further synthesis.

Table 1: Synthesis of 5,6-Methylenedioxy-2-aminoindane (B1208349) from this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Amyl nitrite, Methanol, HCl | 2-(Hydroxyimino)-5,6-methylenedioxy-1-indanone |

| 2 | 2-(Hydroxyimino)-5,6-methylenedioxy-1-indanone | H₂, Pd/C, Glacial Acetic Acid, H₂SO₄ (cat.) | 5,6-Methylenedioxy-2-aminoindane |

The reactivity of the α-methylene group (C-2 position) of this compound allows for condensation reactions with aromatic aldehydes. This reaction, known as the Claisen-Schmidt condensation, is typically base-catalyzed and results in the formation of 2-arylidene-1-indanones. wikipedia.orgnih.gov These compounds feature an exocyclic double bond conjugated with the indanone carbonyl group. A variety of substituted benzaldehydes can be used in this reaction, leading to a diverse library of arylidene indanone derivatives. researchgate.netbohrium.comresearchgate.net These scaffolds have been investigated for their potential biological activities. researchgate.netbohrium.comresearchgate.net The reaction is generally carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. researchgate.net

Table 2: Examples of Arylidene Indanones Synthesized from this compound

| Aldehyde Reactant | Base/Solvent | Resulting Arylidene Indanone Derivative |

| p-Substituted Benzaldehyde (B42025) | NaOH / Ethanol | 2-(p-Substituted-benzylidene)-5,6-methylenedioxy-1-indanone |

| Various Benzaldehydes | NaOH (solid) | α,α′-bis-(Substituted-benzylidene)cycloalkanones |

Advanced Analytical Characterization in Research Settings

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of organic molecules. By examining the interaction of the compound with electromagnetic radiation, researchers can piece together its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While direct experimental spectra for 5,6-Methylenedioxy-1-indanone are not widely published, data from closely related derivatives and an understanding of its structure allow for an accurate prediction of its ¹H and ¹³C NMR spectra.

The structure of this compound features a high degree of symmetry. The molecule possesses two aromatic protons, a methylenedioxy bridge, and two aliphatic methylene (B1212753) groups adjacent to a carbonyl group.

¹H NMR: The proton spectrum is expected to show distinct signals. The two aromatic protons (H-4 and H-7) would appear as singlets due to their chemical equivalence and lack of adjacent protons. The methylenedioxy bridge protons would also produce a singlet. The two methylene groups of the indanone ring system (H-2 and H-3) are diastereotopic and would appear as two distinct triplets, integrating to two protons each, due to coupling with each other.

¹³C NMR: The carbon spectrum would reflect the molecule's symmetry. Key signals would include the carbonyl carbon at a significantly downfield shift, carbons of the methylenedioxy bridge, and distinct signals for the aromatic and aliphatic carbons. For instance, in a derivative, 3-Hydroxy-5,6-methylenedioxy-1-indanone, the methylenedioxy protons appear as a singlet at 6.18 ppm. core.ac.uk

Expected Chemical Shifts for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~205 |

| C2-H₂ | ~2.6-2.7 (t) | ~25-30 |

| C3-H₂ | ~3.0-3.1 (t) | ~36-40 |

| C4-H | ~6.9-7.1 (s) | ~105-110 |

| C7-H | ~6.9-7.1 (s) | ~105-110 |

| -OCH₂O- | ~6.0-6.2 (s) | ~101-103 |

| Aromatic Quaternary Carbons | - | ~125-155 |

Mass spectrometry provides critical information about the molecular weight and structural fragments of a compound. In electron ionization (EI) mass spectrometry, this compound (molar mass 176.17 g/mol ) exhibits a distinct fragmentation pattern. researchgate.net

The mass spectrum typically shows a prominent molecular ion peak [M]⁺ at m/z 176. The fragmentation is often initiated by the loss of stable neutral molecules. A common fragmentation pathway for indanones involves the loss of a carbon monoxide (CO) molecule (28 Da), leading to a significant fragment ion at m/z 148. This is followed by further fragmentation, such as the loss of a hydrogen radical to yield an ion at m/z 147.

Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 176 | [C₁₀H₈O₃]⁺ | Molecular Ion (M⁺) |

| 148 | [M - CO]⁺ | Loss of carbon monoxide |

| 147 | [M - CO - H]⁺ | Loss of CO and a hydrogen radical |

| 119 | [M - CO - CHO]⁺ | Subsequent loss of a formyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion or related isomer |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will display characteristic absorption bands corresponding to its key structural features. For a derivative containing the core structure, a strong carbonyl (C=O) stretch was observed at 1698 cm⁻¹. bas.bg

Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Ketone) | ~1695 - 1710 | Strong, sharp absorption |

| C-H (Aromatic) | ~3000 - 3100 | Medium to weak absorptions |

| C-H (Aliphatic) | ~2850 - 2960 | Medium absorptions from CH₂ groups |

| C=C (Aromatic) | ~1450 - 1600 | Multiple medium to weak bands |

| C-O-C (Ether) | ~1250 and ~1040 | Strong absorptions from the methylenedioxy group |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For this compound, both gas and liquid chromatography are valuable tools.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds and then identifies them based on their mass spectra. GC-MS is particularly useful for analyzing this compound, especially for distinguishing it from its positional isomers, such as 4,5-Methylenedioxy-1-indanone. researchgate.net Although these isomers may have very similar mass spectra, they can often be separated based on their different retention times on the GC column. This technique is therefore crucial for confirming the identity and assessing the isomeric purity of the compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purity assessment of non-volatile or thermally sensitive compounds. While a specific method for this compound is not extensively documented, a reliable method can be adapted from the analysis of the structurally similar compound 5,6-Dimethoxy-1-indanone (B192829). sielc.com

A reverse-phase HPLC method would be highly effective. The separation would be achieved on a C18 or a specialized reverse-phase column. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. A UV detector would be used for detection, as the aromatic ring and carbonyl group provide strong chromophores. This method allows for precise quantification and the detection of impurities.

Example HPLC Method for Indanone Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) or equivalent C18 |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., phosphoric or formic acid) |

| Elution | Isocratic or Gradient |

| Detector | UV-Vis (e.g., at 254 nm or 280 nm) |

| Application | Quantitative analysis, purity determination |

Pharmacological and Biological Activity Investigations

Medicinal Chemistry Applications and Drug Discovery Potential

The indanone core, a bicyclic system composed of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is a privileged structure in drug discovery. ontosight.ai The specific incorporation of a methylenedioxy group at the 5 and 6 positions of the indanone scaffold, as seen in 5,6-methylenedioxy-1-indanone, significantly influences its physicochemical and biological properties. ontosight.ai This moiety can engage in favorable interactions with biological targets and may function as a prodrug, being activated by metabolic enzymes like cytochrome P450. rsc.org

Researchers have utilized this compound as a key starting material for the synthesis of a variety of derivatives with potential therapeutic applications. ontosight.ainih.govscientific-publications.net These modifications often involve reactions at the active methylene (B1212753) group adjacent to the carbonyl, such as the Claisen-Schmidt condensation to produce arylidene indanones. nih.govresearchgate.net The resulting derivatives have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects. ontosight.ai The planar structure of these arylidene indanones allows for effective electronic communication between substituents, which can be fine-tuned to optimize interactions with specific biological targets. rsc.org

Anticancer Properties of this compound Derivatives

The quest for novel and more effective anticancer agents has led to the extensive exploration of this compound derivatives. These compounds have shown promise by targeting various hallmarks of cancer, including uncontrolled cell proliferation and evasion of apoptosis.

In Vitro Cytotoxicity Studies in Human Cancer Cell Lines

A significant body of research has focused on the synthesis of arylidene indanones derived from this compound and their subsequent evaluation for cytotoxic effects against various human cancer cell lines. nih.govresearchgate.net For instance, a series of arylidene indanones were synthesized and tested against human lung adenocarcinoma (A549) and human pancreatic ductal carcinoma (PANC-1) cells. nih.govresearchgate.net Several of these compounds exhibited greater potency than the established chemotherapeutic drug, cisplatin. nih.govresearchgate.net

Notably, certain derivatives displayed selective cytotoxicity towards cancer cells over normal cell lines, a crucial aspect of targeted cancer therapy. nih.govresearchgate.net For example, compounds were evaluated against human normal lung fibroblasts (CCD-19Lu) and human normal pancreatic ductal epithelial (hTERT-HPNE) cells to assess their safety profile. nih.govresearchgate.net Another synthetic derivative, Indanocine, has demonstrated antiproliferative activity and is particularly effective at inducing cell death in multidrug-resistant cancer cells. researchgate.net

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2 | A549 (Lung) | More effective than cisplatin | nih.gov |

| Compound 4 | A549 (Lung) | More effective than cisplatin | nih.gov |

| Compound 10 | A549 (Lung) | More effective than cisplatin | nih.gov |

| Compound 1 | PANC-1 (Pancreatic) | More potent than cisplatin | nih.gov |

| Compound 2 | PANC-1 (Pancreatic) | More effective than cisplatin | nih.gov |

| Compound 4 | PANC-1 (Pancreatic) | More effective than cisplatin | nih.gov |

| Compound 9 | PANC-1 (Pancreatic) | More potent than cisplatin | nih.gov |

| Compound 10 | PANC-1 (Pancreatic) | More effective than cisplatin | nih.gov |

| Indanone derivative 19 | MCF-7 (Breast) | 9.8 | cimap.res.in |

Elucidation of Apoptosis Induction Mechanisms

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies have shown that these compounds can trigger apoptosis through various cellular pathways. For example, some derivatives have been found to induce caspase-independent apoptosis. nih.gov This process is often initiated by an increase in intracellular calcium levels, which in turn disrupts the mitochondrial membrane potential (ΔΨm). nih.gov

Furthermore, the activation of caspase-3, a key executioner caspase in the apoptotic cascade, has been observed following treatment with certain indanone derivatives like Indanocine. researchgate.net Morphological changes characteristic of apoptosis have also been documented in cancer cells treated with these compounds. nih.gov Some indanone-based thiazolyl hydrazone derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis by increasing reactive oxygen species and decreasing intracellular glutathione (B108866) levels. nih.gov

Modulatory Effects on Cellular Pathways and Enzymes (e.g., Cathepsins)

The anticancer activity of this compound derivatives extends to their ability to modulate key cellular pathways and enzymes implicated in cancer progression. nih.govresearchgate.net Cathepsins, a family of proteases, are known to be involved in tumor invasion and metastasis. nih.govresearchgate.net

Research has demonstrated that certain arylidene indanones derived from this compound can act as inhibitors of cathepsin L (CatL) and cathepsin D (CatD). nih.govresearchgate.net For instance, one particular compound showed significant inhibitory potency against CatL. nih.govresearchgate.net The inhibition of these enzymes presents a promising strategy for hindering cancer cell migration and spread. Additionally, some derivatives have been found to inhibit the expression of NF-κB p65 and Bcl-2, proteins known to be involved in cell survival and proliferation. nih.gov

Neurological Activity and Receptor Modulatory Effects

Beyond their anticancer potential, derivatives of this compound have been investigated for their activity in the central nervous system, particularly as modulators of adenosine (B11128) receptors.

Adenosine Receptor Antagonism and Affinity Profiling

Adenosine receptors, specifically the A1 and A2A subtypes, are recognized as important targets for the treatment of neurological disorders such as Parkinson's disease. nih.govthieme-connect.de The synthesis of 2-benzylidene-1-indanone (B110557) derivatives, including those with a 5,6-methylenedioxy substitution, has been a focus of research aimed at developing potent and selective adenosine receptor antagonists. nih.gov

Radioligand binding assays have been employed to determine the affinity of these compounds for rat A1 and A2A adenosine receptors. nih.gov Structural modifications to both the indanone core and the benzylidene moiety have been shown to significantly influence binding affinity. nih.gov For example, a study exploring methoxy-substituted 2-benzylidene-1-indanone derivatives identified compounds with nanomolar affinity for both A1 and A2A receptors. nih.gov While this particular study did not use the this compound as the starting scaffold for the most potent compounds, it highlights the potential of the broader 2-benzylidene-1-indanone class, for which this compound is a relevant synthetic precursor. nih.gov

| Compound | Target | Ki (nM) | Reference |

| 2c | Rat A1 AR | 41 | nih.gov |

| 2c | Rat A2A AR | 97 | nih.gov |

| 2e | Rat A1 AR | 42 | nih.gov |

| 2e | Rat A2A AR | 78 | nih.gov |

Interaction with Neurotransmitter Systems and Reuptake Inhibition

The primary mechanism of action for derivatives of this compound, particularly 5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI), involves the modulation of monoamine neurotransmitter systems. wikipedia.orgresearchgate.net These compounds interact with the plasma membrane transporters for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). nih.gov

MDAI has been identified as a potent inhibitor of serotonin reuptake and also induces the release of serotonin. researchgate.net It displays a preferential affinity for the serotonin transporter over the dopamine and norepinephrine transporters. researchgate.net Studies using human embryonic kidney (HEK 293) cells expressing human monoamine transporters have quantified the inhibitory activity of MDAI. The IC50 value, which represents the concentration of the drug required to inhibit 50% of transporter activity, for serotonin reuptake by MDAI is approximately 512 nM. smolecule.com In contrast, its inhibitory effects on dopamine and norepinephrine reuptake are significantly weaker, with IC50 values of 5,920 nM and 1,426 nM, respectively. smolecule.com This profile indicates a selective affinity for the serotonin transporter. smolecule.com

This selective action on SERT leads to an increase in extracellular serotonin levels, which is believed to be the basis for the entactogenic effects observed with these compounds, characterized by enhanced emotional connection and empathy. smolecule.com Unlike some other psychoactive substances, the impact on dopamine release is considerably less pronounced. wikipedia.org Research also indicates that MDAI does not show significant affinity for various serotonin receptor subtypes. wikipedia.org

Inhibitory Activity of MDAI on Monoamine Transporters

| Neurotransmitter Transporter | IC50 (nM) |

|---|---|

| Serotonin (SERT) | 512 |

| Norepinephrine (NET) | 1,426 |

| Dopamine (DAT) | 5,920 |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of compounds derived from this compound is heavily influenced by their molecular structure. Specific modifications to the indane scaffold can dramatically alter their potency and selectivity for different neurotransmitter transporters.

Influence of Substituent Position and Electronic Properties

The position of the methylenedioxy group on the indane ring is a critical determinant of pharmacological activity. smolecule.com The 5,6-position, as seen in MDAI, is considered optimal for interaction with the serotonin transporter. smolecule.com This configuration is thought to mimic the 3,4-methylenedioxy group of related phenyl-ethylamine compounds, allowing for favorable binding within the transporter's active site. smolecule.com

In contrast, the positional isomer, 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI), demonstrates significantly reduced central nervous system activity. dea.gov This highlights that the specific placement of the methylenedioxy bridge alters the molecule's electronic distribution and hydrogen bonding capacity, which in turn affects its binding affinity and selectivity for SERT. smolecule.com

Furthermore, the introduction of other substituents, such as iodo or methoxy (B1213986) groups, also impacts the pharmacological profile. For instance, 5-Iodo-2-aminoindan (5-IAI) is also a potent serotonin releaser, indicating that different electron-donating or withdrawing groups can modulate activity. researchgate.net

Impact of N-Alkylation on Biological Activity

The primary amine group at the 2-position of the indane ring is crucial for the biological activity of these compounds. smolecule.com This amine group is believed to form essential hydrogen bonds with aspartate residues within the monoamine transporters. smolecule.com

N-alkylation, which involves the addition of an alkyl group (such as a methyl group) to this primary amine, generally leads to a reduction in potency. smolecule.com For example, N-methyl-5,6-methylenedioxy-2-aminoindane (MDMAI) shows a different pharmacological profile compared to its non-methylated counterpart, MDAI. The addition of the methyl group in MDMAI is thought to decrease its affinity for serotonin transporters. This underscores the importance of the unsubstituted primary amine for optimal interaction with the target transporters. smolecule.com

Comparative Pharmacological Profiles with Structurally Related Indanones

To fully understand the pharmacology of this compound derivatives, it is useful to compare them with structurally similar compounds.

Analogues with Methoxy and Dimethoxy Substitutions

Analogues of 2-aminoindane featuring methoxy substitutions exhibit distinct pharmacological profiles. 5-Methoxy-6-methyl-2-aminoindane (MMAI), for example, is reported to be a highly selective serotonin releasing agent with even less effect on dopamine and noradrenaline systems compared to MDAI. nih.gov Research on rat brain monoamines showed that MMAI led to an acute decrease in serotonin levels but did not affect noradrenaline and even caused an increase in dopamine.

Studies on other indanone derivatives, such as 2-benzylidene-1-indanones, have also explored the influence of methoxy substitutions. In this class of compounds, a 4-methoxy substitution on the indanone ring was found to be preferable over a 5-methoxy or a 5,6-dimethoxy substitution for binding to certain adenosine receptors. nih.gov While these are not direct analogues of MDAI, these findings contribute to a broader understanding of how substituent placement on the indanone core affects biological interactions.

Differentiation from Other Aminoindane Derivatives (e.g., MDAI, MDMAI, MMAI)

The aminoindane class of compounds, derived from the parent structure 2-aminoindane, displays a wide range of pharmacological activities based on substitutions on the aromatic ring and the amine group.

2-Aminoindane (2-AI) : The parent compound without any ring substitutions acts as a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), with much less activity at SERT. nih.gov

MDAI (5,6-Methylenedioxy-2-aminoindane) : As discussed, the methylenedioxy ring substitution shifts the selectivity towards SERT and NET, with a tenfold weaker effect on DAT. nih.gov This profile is more similar to that of MDMA, though with key differences. wikipedia.orgresearchgate.net

MDMAI (5,6-Methylenedioxy-N-methyl-2-aminoindane) : The N-methylation of MDAI is believed to reduce its affinity for serotonin transporters compared to MDAI.

MMAI (5-Methoxy-6-methyl-2-aminoindane) : This derivative is highly selective for SERT, with its potency at NET and DAT being approximately 100-fold lower. nih.gov This high selectivity for the serotonin system distinguishes it from other aminoindanes.

5-IAI (5-Iodo-2-aminoindane) : This compound is a potent and preferential inhibitor of SERT and NET and also acts as a serotonin releaser. researchgate.net

These comparisons reveal that ring substitutions on the 2-aminoindane scaffold generally increase potency at the serotonin transporter while decreasing activity at dopamine and norepinephrine transporters. nih.gov The specific nature and position of these substituents fine-tune the compound's pharmacological profile, leading to a spectrum of activities across the aminoindane family.

Comparative Activity of Aminoindane Derivatives

| Compound | Primary Transporter Interaction | Selectivity Profile |

|---|---|---|

| 2-AI | NET and DAT Substrate | Selective for NET/DAT over SERT |

| MDAI | SERT/NET Releaser/Inhibitor | Moderately selective for SERT/NET over DAT |

| MMAI | SERT Releaser/Inhibitor | Highly selective for SERT over NET/DAT |

| 5-IAI | SERT/NET Releaser/Inhibitor | Preferential for SERT/NET |

Metabolism and Biotransformation Pathways

In Vivo Metabolic Studies of Related 5,6-Methylenedioxy-Indane Compounds

While direct metabolic studies on 5,6-methylenedioxy-1-indanone are not extensively documented in publicly available research, significant insights can be drawn from in vivo studies of its close analogue, 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI). Research on MDAI in rat models has been crucial in elucidating the primary metabolic pathways for this family of compounds. nih.govresearchgate.net

Following administration in rats, the main metabolic routes for MDAI were identified as oxidative demethylenation of the methylenedioxy bridge, which is a characteristic metabolic pathway for compounds containing this moiety. nih.govnih.gov This initial step is often followed by O-methylation and N-acetylation. nih.gov A significant portion of the parent compound, MDAI, was also found to be excreted unchanged. nih.govresearchgate.net

Hydroxylation at various positions on the indane ring structure represents a minor metabolic pathway. nih.gov These in vivo findings in rats, utilizing analytical techniques such as high-performance liquid chromatography-electrospray ionization-high-resolution mass spectrometry (HPLC-ESI-HRMS) and gas chromatography-mass spectrometry (GC/MS), provide a robust framework for understanding how a compound like this compound would likely be processed in a biological system. nih.gov

Identification and Characterization of Metabolites

Based on the metabolic pathways observed for related compounds like MDAI, several key types of metabolites can be anticipated for this compound. The primary metabolites result from the opening of the methylenedioxy ring, a process known as demethylenation, to form catechol derivatives. nih.gov

For MDAI, the major metabolites identified in rat urine include:

5,6-dihydroxy-2-aminoindane : Formed via oxidative demethylenation. nih.gov

5-hydroxy-6-methoxy-2-aminoindane : Resulting from the subsequent O-methylation of the dihydroxy metabolite. nih.gov

N-acetyl-5,6-methylenedioxy-2-aminoindane : Formed through N-acetylation of the parent compound. nih.gov

N-acetyl-5,6-dihydroxy-2-aminoindane : Resulting from both N-acetylation and oxidative demethylenation. nih.gov

N-acetyl-5-hydroxy-6-methoxy-2-aminoindane : A product of N-acetylation, demethylenation, and O-methylation. nih.gov

Minor metabolites are also formed, primarily through hydroxylation at different sites on the molecule. nih.gov For MDAI, these include cis- and trans-1-hydroxy-5,6-methylenedioxy-2-aminoindane, 5,6-methylenedioxyindan-2-ol, and 4-hydroxy-5,6-methylenedioxy-2-aminoindane. nih.gov The identification of these metabolites has been supported by the use of synthesized reference standards. nih.gov

Table 1: Identified Metabolites of the Related Compound 5,6-Methylenedioxy-2-aminoindane (MDAI)

| Metabolite Name | Metabolic Pathway(s) |

|---|---|

| 5,6-dihydroxy-2-aminoindane | Oxidative Demethylenation |

| 5-hydroxy-6-methoxy-2-aminoindane | Oxidative Demethylenation, O-methylation |

| N-acetyl-5,6-methylenedioxy-2-aminoindane | N-acetylation |

| N-acetyl-5,6-dihydroxy-2-aminoindane | N-acetylation, Oxidative Demethylenation |

| N-acetyl-5-hydroxy-6-methoxy-2-aminoindane | N-acetylation, Oxidative Demethylenation, O-methylation |

| cis- and trans-1-hydroxy-5,6-methylenedioxy-2-aminoindane | Hydroxylation |

| 5,6-methylenedioxyindan-2-ol | Hydroxylation |

This table is based on data from in vivo studies of MDAI and illustrates the likely metabolic products for compounds with a 5,6-methylenedioxy-indane core.

Enzyme-Mediated Biotransformations and Conjugation

The biotransformation of compounds featuring a methylenedioxy group, such as this compound, is heavily mediated by specific enzyme systems. The critical step of oxidative demethylenation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Studies on various methylenedioxyphenyl compounds have shown that this reaction requires NADPH and is inhibited by carbon monoxide, which are characteristic features of CYP-mediated processes. nih.gov

Different CYP isozymes can exhibit varying activity towards these substrates. For instance, research on methylenedioxybenzene (MDB) indicated that phenobarbital-inducible isozymes like CYP2B4 play a significant role in its demethylenation. nih.gov In contrast, the metabolism of other related compounds, such as methylenedioxyamphetamine (MDA) and methylenedioxymethamphetamine (MDMA), appears to be mediated mainly by constitutive CYP isozymes. nih.gov The biotransformation of some tryptamine (B22526) derivatives with a 5,6-methylenedioxy group involves several human CYP isoenzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. researchgate.net

Following the initial Phase I metabolic reactions (like demethylenation and hydroxylation), the resulting metabolites often undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolites, facilitating their excretion from the body. For MDAI, the major metabolites were found predominantly in the form of their corresponding glucuronides and sulfates. nih.gov This indicates that UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are key enzymes in the final stages of metabolism for these types of compounds.

Table 2: Enzymes Involved in the Metabolism of Methylenedioxy Compounds

| Enzyme Family | Specific Enzymes (Examples) | Metabolic Role |

|---|---|---|

| Cytochrome P450 (CYP) | CYP1A2, CYP2B4, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5 | Oxidative Demethylenation, Hydroxylation |

| UDP-glucuronosyltransferases (UGTs) | Various isoforms | Glucuronide Conjugation |

Computational and Theoretical Chemistry Studies

Electronic Structure and Vacant Molecular Orbital (VMO) Analysis

The electronic structure of 5,6-Methylenedioxy-1-indanone has been investigated through studies of its vacant molecular orbitals (VMOs). Such analyses are important for prospective organic semiconducting materials, as a correlation has been found between the VMO energies of isolated molecules and the density of states in the conduction band of thin films. scispace.com

Research utilizing negative ion resonant electron capture mass spectrometry on isolated this compound molecules has been conducted to probe the structure of its VMOs. scispace.comnih.gov A key finding from these studies is that the molecule does not form negative molecular ions in the gas phase at energies approaching thermal levels. scispace.com This characteristic suggests limitations for its direct use as a monomeric compound in the design of certain electrically conductive polymers. scispace.com The study of VMOs in the gas phase is considered essential for understanding the energy structure of the conduction band in molecular organic condensates. scispace.com

Dissociative Electron Attachment (DEA) Spectroscopy

Dissociative Electron Attachment (DEA) spectroscopy is a technique used to study the fragmentation of a molecule after it captures a low-energy electron. sigmaaldrich.com This process is fundamental in various fields, including radiation damage to biological molecules and materials science. sigmaaldrich.comwikipedia.org

For this compound, DEA spectroscopy was employed in conjunction with negative ion resonant electron capture mass spectrometry to study its behavior with slow electrons (0–15 eV). scispace.com The experiments revealed that under these conditions, this compound does not form stable negative molecular ions at near-thermal energies. scispace.com This indicates a specific response to low-energy electrons where dissociative processes may not be favored under these particular experimental setups. The DEA method provides critical data for understanding the features of the conduction band's energy structure in molecular condensates. scispace.com

Table 1: Summary of DEA Spectroscopy Findings for this compound

| Experimental Technique | Energy Range | Key Observation | Implication |

| Negative Ion Resonant Electron Capture Mass Spectrometry / DEA Spectroscopy | 0–15 eV | Does not form negative molecular ions at near-thermal energies. scispace.com | Suggests unsuitability as a monomer for certain conductive polymers. scispace.com |

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (a ligand) might bind to a specific target protein, which is crucial in drug discovery and design. arxiv.orgnih.gov These in silico methods help in identifying potential biological targets and understanding the molecular basis of a compound's activity or toxicity. arxiv.org

A review of the scientific literature indicates that while the indanone scaffold is a subject of interest in computational chemistry, specific molecular docking and target interaction prediction studies focused solely on this compound are not extensively reported. Computational studies are more commonly found for its derivatives. For instance, derivatives such as 2-benzylidene-1-indanones and 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine have been the subject of docking studies to predict their binding modes and affinities with targets like acetylcholinesterase (AChE) and adenosine (B11128) receptors. nih.govnih.gov These types of simulations provide valuable insights into structure-activity relationships, guiding the design of more potent and selective molecules. rsc.org However, direct computational predictions for the biological targets of the parent compound, this compound, remain an area for future investigation.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel 5,6-Methylenedioxy-1-indanone Analogues

The core structure of this compound serves as a foundational building block for the synthesis of more complex molecules. A common synthetic route to this compound itself starts from 3-(3,4-methylenedioxyphenyl)propionic acid, which is converted to its acid chloride and subsequently cyclized. researchgate.netsmolecule.com From this key intermediate, medicinal chemists have designed and synthesized a variety of novel analogues, primarily through modifications at the 2-position of the indanone ring.

A prominent strategy for creating novel analogues is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of this compound with various substituted benzaldehydes to produce a class of compounds known as arylidene indanones. researchgate.net This approach allows for the systematic introduction of a wide range of chemical functionalities, enabling the exploration of structure-activity relationships. For instance, a series of arylidene indanones were synthesized by reacting this compound with different p-substituted benzaldehydes, leading to compounds with potential anticancer properties. researchgate.net

Another innovative design strategy involves the creation of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This approach aims to develop multi-target-directed ligands that can interact with multiple biological targets simultaneously. An example of this is the development of donepezil-based acetylcholinesterase (AChE) inhibitors, where the indanone structure is modified to enhance its binding to the enzyme. nih.gov Furthermore, the synthesis of benzothiazole (B30560) hybrids from this compound has been explored to create potential anticancer agents. rsc.org

The design of these novel analogues is often guided by computational studies, which can predict the binding affinity of the designed molecules to their biological targets and help in prioritizing synthetic efforts. The structural rigidity of the indane ring system, compared to more flexible structures like chalcones, offers a distinct advantage in designing specific and potent inhibitors. nih.gov

Exploration of Undiscovered Therapeutic Potentials

While the parent compound this compound is primarily a synthetic intermediate, its derivatives have shown a broad spectrum of biological activities, and research is ongoing to uncover new therapeutic applications.

Neurodegenerative Diseases: A significant area of exploration is in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Analogues of this compound have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govamerigoscientific.com For example, certain methoxy-substituted 2-benzylidene-1-indanone (B110557) derivatives have been synthesized and evaluated as antagonists for adenosine (B11128) A1 and A2A receptors, which are promising targets for non-dopaminergic treatment of Parkinson's disease. researchgate.netnih.gov The methylenedioxy substitution on the indanone ring was found to influence the affinity of these compounds for the adenosine receptors. nih.gov

Oncology: The anticancer potential of this compound analogues is another active area of research. Arylidene indanone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma and prostate cancer. sigmaaldrich.com Some of these compounds have demonstrated potent anti-proliferative activity, inducing apoptosis in cancer cells. sigmaaldrich.com The mechanism of action for some of these anticancer compounds is believed to involve the inhibition of enzymes such as cathepsins, which are involved in cancer progression. sigmaaldrich.com

Antimicrobial and Anti-inflammatory applications: The indanone scaffold is also being explored for its potential antimicrobial and anti-inflammatory properties. Novel derivatives of 5,6-dimethoxy-1-indanone (B192829) coupled with substituted pyridine (B92270) have been synthesized and have shown promising antibacterial activity. acsmedchem.org Furthermore, the broader class of 1-indanone (B140024) derivatives has been noted for its potential as antiviral, anti-inflammatory, and analgesic agents. nih.gov

Integration of Advanced Chemical Biology Techniques

To better understand the biological activities of this compound analogues, researchers are increasingly integrating advanced chemical biology techniques into their studies. These methods provide deeper insights into the molecular mechanisms of action and help in the identification of novel biological targets.

Chemical Probes and Target Identification: A key approach in chemical biology is the use of chemical probes to identify the specific protein targets of a bioactive compound. For instance, a chemical probe was synthesized from an arylidene indanone derivative to facilitate the identification of its binding proteins within a cell lysate. researchgate.net This technique, often involving the immobilization of the compound on beads for affinity purification of its interacting partners, is crucial for validating the on-target effects of a potential drug molecule and for discovering new therapeutic targets. researchgate.net

In Silico Screening and Molecular Docking: Computational techniques play a vital role in modern drug discovery. In silico screening allows for the virtual testing of large libraries of compounds against a biological target, helping to prioritize candidates for synthesis and experimental testing. Molecular docking studies are used to predict the binding mode and affinity of a ligand to its target protein at the atomic level. For example, molecular docking has been used to study the interaction of novel 5,6-dimethoxy-indanone-chalcone-carbamate hybrids with acetylcholinesterase, revealing that they can simultaneously bind to both the peripheral and catalytic sites of the enzyme.

Advanced Spectroscopic and Imaging Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are fundamental for the structural characterization of newly synthesized this compound analogues. Furthermore, advanced imaging techniques can be employed to visualize the localization and effects of these compounds within cells. While not yet widely reported for this specific class of compounds, the development of fluorescently-tagged analogues could enable real-time tracking of their distribution and interaction with cellular components.

Mechanistic Insights into Biological Interactions at the Molecular Level

Understanding the molecular interactions between this compound analogues and their biological targets is crucial for optimizing their therapeutic efficacy and selectivity.

Structure-Activity Relationship (SAR) Studies: SAR studies are a cornerstone of medicinal chemistry, providing insights into how different chemical modifications to a lead compound affect its biological activity. For methoxy-substituted 2-benzylidene-1-indanone derivatives, it was found that the position of the methoxy (B1213986) group on the indanone ring significantly modulates the binding affinity for adenosine A1 and A2A receptors. researchgate.net These studies help in designing more potent and selective compounds. For instance, it was discovered that a C4-methoxy substitution on the indanone ring was more favorable for adenosine receptor affinity than a C4-hydroxy substitution. researchgate.net

Enzyme Inhibition Mechanisms: For analogues targeting enzymes like acetylcholinesterase, detailed mechanistic studies have revealed a dual binding mode. Some indanone-based inhibitors are capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. amerigoscientific.com This dual inhibition is significant because the PAS is also implicated in the aggregation of the β-amyloid peptide, a key pathological hallmark of Alzheimer's disease. amerigoscientific.com Therefore, such compounds have the potential to exert a multi-faceted therapeutic effect.

Interaction with Monoamine Transporters: The derivative 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) has been shown to act as a selective serotonin (B10506) and norepinephrine (B1679862) releasing agent with significantly less effect on dopamine (B1211576) release compared to related compounds. researchgate.net This selectivity is attributed to the rigid indane structure, which alters the pharmacological properties compared to more flexible amphetamine analogues. researchgate.net The 5,6-position of the methylenedioxy group is considered optimal for interaction with serotonin transporters. smolecule.com

The ongoing research into this compound and its derivatives continues to highlight the therapeutic promise of this chemical scaffold. The combination of innovative synthetic strategies, exploration of new therapeutic avenues, and the application of advanced chemical biology techniques is paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Methylenedioxy-1-indanone, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or cyclization of substituted benzaldehyde derivatives. For example, details a route involving AlCl₃-catalyzed condensation of dichloroanisole with isobutyryl chloride, followed by bromination and cyclization. Optimization includes adjusting catalyst loading (e.g., AlCl₃ vs. H₂SO₄), solvent polarity, and temperature gradients (80–120°C) to improve yields . notes that alternative routes may use Grignard reagents or oxidative coupling, but purity depends on post-synthetic crystallization in ethanol/water mixtures .

Q. How should researchers purify this compound, and what analytical techniques validate purity?

- Methodology : Recrystallization from ethanol or acetone is recommended (mp 118–120°C; ). Column chromatography with silica gel (hexane:ethyl acetate, 3:1) resolves polar impurities. Purity is validated via HPLC (C18 column, methanol:water 70:30) or GC-MS (electron ionization, m/z 192.21 [M⁺]) . TLC (Rf ~0.5 in dichloromethane) provides rapid qualitative assessment .

Q. What solvents are optimal for solubility studies, and how does temperature affect dissolution?

- Methodology : systematically tested 15 solvents (283.15–323.15 K). Highest solubility occurs in ethyl acetate (4.2 mg/mL at 323 K) and acetone (3.8 mg/mL), while water solubility is negligible. Use a gravimetric method: saturate solvent, filter un-dissolved solid, and quantify via UV-Vis (λmax = 270 nm). Temperature positively correlates with solubility (R² > 0.95 for alcohols) .

Q. What safety protocols are critical for handling this compound?

- Methodology : Although classified as non-hazardous (GHS), use fume hoods for powder handling ( ). PPE includes nitrile gloves, lab coats, and safety goggles. Store in amber glass at 4°C to prevent photodegradation. For spills, avoid water jets; instead, use absorbent pads and dispose via licensed waste management .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Use SHELXTL or SHELXL ( ) for refinement. For example, reports orthorhombic crystal packing (space group Pbca, Z = 8) with hydrogen-bonding networks stabilizing the indanone core. Collect high-resolution data (Cu-Kα, λ = 1.5418 Å) and refine anisotropic displacement parameters to R1 < 0.05. Compare with DFT-optimized geometries to validate torsional angles .

Q. Which spectroscopic techniques best characterize electronic and steric effects in substituted indanones?

- Methodology : Combine ¹H/¹³C NMR (: δ 7.81 ppm for aromatic protons), FTIR (C=O stretch ~1680 cm⁻¹), and UV-Vis (π→π* transitions at 250–300 nm). For electron-deficient derivatives (e.g., nitro-substituted), ESR detects radical intermediates. Mass fragmentation patterns (e.g., loss of CO group, m/z 164) confirm substituent positions .

Q. How to address contradictions in reported pharmacological activities of indanone derivatives?

- Methodology : Cross-validate assays (e.g., anticonvulsant vs. antitumor screens in ) using standardized cell lines (HEK293 or HepG2) and dose-response curves (IC₅₀ ± SEM). Apply multivariate analysis to isolate substituent effects (e.g., Cl vs. OCH₃ groups). emphasizes iterative data reconciliation: compare batch-specific impurities (HPLC) and bioactivity outliers .

Q. What strategies improve the ecological risk assessment of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.